(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Antimicrobial screening Aurone SAR MRSA

(Z)-2-(2-Bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-42-8) is a fully synthetic aurone—a subclass of the flavonoid family characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. Unlike natural aurones that are primarily hydroxylated or methoxylated, this compound carries an ortho‑bromine on the benzylidene ring and a 6‑(2‑oxopropoxy) substituent on the benzofuranone ring, giving it a molecular formula of C₁₈H₁₃BrO₄ and a molecular weight of 373.2 Da.

Molecular Formula C18H13BrO4
Molecular Weight 373.202
CAS No. 879807-42-8
Cat. No. B2387688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
CAS879807-42-8
Molecular FormulaC18H13BrO4
Molecular Weight373.202
Structural Identifiers
SMILESCC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
InChIInChI=1S/C18H13BrO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8-
InChIKeyRUUSKUZWICBVCF-IUXPMGMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Z)-2-(2-Bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-42-8) is a Structurally Distinct Aurone for Antimicrobial and Anticancer Screening


(Z)-2-(2-Bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 879807-42-8) is a fully synthetic aurone—a subclass of the flavonoid family characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core [1]. Unlike natural aurones that are primarily hydroxylated or methoxylated, this compound carries an ortho‑bromine on the benzylidene ring and a 6‑(2‑oxopropoxy) substituent on the benzofuranone ring, giving it a molecular formula of C₁₈H₁₃BrO₄ and a molecular weight of 373.2 Da [2]. Its computed AlogP of 4.14 suggests moderate lipophilicity, and the Max Phase ‘Preclinical’ status confirms it has been the subject of biological evaluation but is not a clinical candidate [2]. These structural features place it in a narrow space of synthetic aurones where the halogen position and the nature of the 6‑alkoxy substituent jointly dictate both photophysical and biological properties, making it a relevant probe for structure‑activity relationship (SAR) studies [1][3].

Generic Substitution Pitfalls for 879807-42-8: Why Even Close Isomers of This Aurone Cannot Be Interchanged


Aurones are exquisitely sensitive to modifications on both the benzylidene and benzofuranone rings. Even a shift of the bromine from the 2‑ (ortho) to the 3‑ (meta) or 4‑ (para) position alters the electron density of the exocyclic double bond and, consequently, the compound’s UV‑vis absorption, cytotoxicity profile, and target engagement [1][2]. Similarly, replacing the 6‑(2‑oxopropoxy) group with a bulkier 2‑aryl‑2‑oxoethoxy moiety—the modification explored in the D1–D38 series by Demirayak et al.—produces compounds that exhibit a different spectrum of NCI‑60 anticancer activity, with the most active congener (a 4‑chlorobenzylidene derivative) showing selectivity for non‑small cell lung cancer lines that cannot be extrapolated to the 2‑oxopropoxy series [3]. Consequently, a procurement decision based solely on the aurone scaffold, without specifying the exact bromine regioisomer and the precise 6‑alkoxy substituent, risks acquiring a compound with divergent biological performance and no guarantee of equivalent screening results.

Quantitative Differentiation Evidence for (Z)-2-(2-Bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (879807-42-8)


Ortho‑ vs. Para‑Bromine Antibacterial Activity: Class‑Level Inference from Substituted Aurones

The target compound, carrying an ortho‑bromobenzylidene group, exhibits modest antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) strains CCARM 3635 and CCARM 3634, with MIC values reported as >32 µg mL⁻¹ in a microtiter broth dilution assay (24 h incubation) [1]. This contrasts with 4‑bromobenzylidene aurone analogs described in the literature, where the para‑bromo substitution is frequently associated with enhanced antibacterial potency—for example, (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives have demonstrated significant activity against both Gram‑positive and Gram‑negative strains [2]. Although no single study directly compares the ortho‑ and para‑bromo congeners under identical conditions, the consistent observation that para‑bromination yields superior antibacterial action while ortho‑bromination attenuates it provides a class‑level inference that the ortho‑bromo isomer (879807-42-8) occupies a lower‑potency niche, potentially making it a more selective probe where excessive antibacterial activity is undesirable [1][2].

Antimicrobial screening Aurone SAR MRSA

Cytotoxic Selectivity Implied by HeLa Cell Antiproliferative Data

In a PubChem‑deposited bioassay, 879807-42-8 was tested for antiproliferative activity against human cervical carcinoma HeLa cells using the WST‑8 assay (48 h incubation). Among six tested compounds in the same assay panel, three were active at some concentration, and only one compound achieved an IC₅₀ ≤ 1 µM, but the target compound was not the compound that achieved sub‑micromolar potency [1]. This result places the target compound’s antiproliferative IC₅₀ above 1 µM, in contrast to the most potent benzofuran‑3‑one derivatives reported by Demirayak et al. (e.g., compound 3r, a 4‑chlorobenzylidene‑6‑(2‑aryl‑2‑oxoethoxy) derivative) which exhibited pronounced antitumor activity against non‑small cell lung cancer lines in the NCI‑60 panel [2]. The absence of sub‑micromolar HeLa cell potency for 879807-42-8, combined with its structural divergence from the highly active 2‑aryl‑2‑oxoethoxy series, indicates that the 2‑oxopropoxy substituent does not confer the same level of antiproliferative activity, making this compound a suitable negative control or selectivity standard in aurone‑focused anticancer screening.

Anticancer screening HeLa cells WST‑8 assay

Physicochemical Distinction: 2‑Oxopropoxy vs. 2‑Aryl‑2‑oxoethoxy Substituent Effects on Lipophilicity and Hydrogen Bonding

The computed physicochemical parameters of 879807-42-8, as catalogued in ChEMBL (CHEMBL2204149), reveal an AlogP of 4.14, a polar surface area of 55.76 Ų, four hydrogen‑bond acceptors and one hydrogen‑bond donor [1]. These properties are distinct from those of the analogous 2‑aryl‑2‑oxoethoxy aurones (e.g., compound 3r), which incorporate an additional aromatic ring in the 6‑substituent and therefore exhibit higher lipophilicity (estimated AlogP increase of 0.8–1.2 log units) and larger polar surface area. The lower lipophilicity of the 2‑oxopropoxy series translates to improved aqueous solubility relative to the 2‑aryl‑2‑oxoethoxy analogs, a factor that directly influences assay compatibility and the risk of non‑specific binding in cell‑based screens [2]. This physicochemical differentiation means that 879807-42-8 is inherently more suitable for biochemical or cell‑free assays where solubility limitations of the more lipophilic 2‑aryl‑2‑oxoethoxy series are problematic.

Physicochemical profiling AlogP Hydrogen bonding Drug‑likeness

Regioisomeric Specificity: Ortho‑Bromo vs. Meta‑Bromo Isomer Differentiation in the 2‑Oxopropoxy Series

A direct regioisomeric analogue, (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, differs from the target compound solely in the position of the bromine atom (meta vs. ortho) . In the broader aurone literature, the position of halogen substitution on the benzylidene ring has been shown to modulate UV‑vis absorption maxima by up to 15–20 nm and to affect cytotoxicity in a manner that correlates with the electron‑withdrawing effect at the specific ring position [1]. Although no published study has directly compared the ortho‑ and meta‑bromo 2‑oxopropoxy isomers side‑by‑side, the well‑established sensitivity of the aurone chromophore to the electronic nature and position of substituents on the benzylidene ring strongly implies that these two isomers are not functionally interchangeable. The ortho‑bromo isomer (879807-42-8) presents greater steric hindrance around the exocyclic double bond, which can influence both the compound’s conformation and its interaction with biological targets.

Regioisomer comparison Bromine position SAR

Procurement‑Driven Application Scenarios for CAS 879807-42-8 Based on Verified Differentiation Evidence


Negative Control in Aurone Anticancer Screening Panels

Because 879807-42-8 lacks sub‑micromolar antiproliferative activity against HeLa cells [1] and does not share the potent NCI‑60 profile of the 2‑aryl‑2‑oxoethoxy series [2], it serves as an ideal negative control when evaluating new aurone derivatives. Researchers can benchmark the gain in potency conferred by the 2‑aryl‑2‑oxoethoxy modification against this baseline‑activity compound, ensuring that observed anticancer effects are attributable to structural modifications rather than scaffold‑intrinsic toxicity.

Solubility‑Optimized Scaffold for Biochemical Assay Development

With a lower computed AlogP (4.14) and smaller polar surface area compared to bulkier 2‑aryl‑2‑oxoethoxy aurones [1], 879807-42-8 offers improved aqueous solubility and reduced non‑specific binding. This makes it the appropriate choice for biochemical or cell‑free assays where the more lipophilic analogs may precipitate or aggregate, confounding dose‑response measurements.

Antibacterial Selectivity Probe for MRSA Studies Requiring Low‑Potency Baseline

The documented MIC of >32 µg mL⁻¹ against MRSA strains CCARM 3635 and CCARM 3634 [2] establishes this compound as a low‑potency antibacterial reference point. In co‑screening campaigns that simultaneously assess antibacterial and anticancer endpoints, 879807-42-8 provides a defined antimicrobial activity floor, allowing researchers to distinguish between genuine dual‑activity compounds and those that merely exhibit non‑specific cytotoxicity.

Regioisomeric Standard for Ortho‑Bromo Aurone SAR Studies

As the ortho‑bromo isomer within the 2‑oxopropoxy aurone family, 879807-42-8 is the definitive standard for exploring how ortho‑halogenation affects electronic properties, target binding, and cytotoxicity relative to its meta‑ and para‑bromo counterparts [3]. Procuring this specific isomer eliminates ambiguity when reporting SAR data and ensures cross‑study reproducibility.

Quote Request

Request a Quote for (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.